(2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid
Overview
Description
(2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro and a trifluoromethoxy group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.
Biochemical Analysis
Biochemical Properties
Cellular Effects
(2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of survival motor neuron protein, which is crucial for cell survival and function . Additionally, its role in inhibiting lactate dehydrogenase can lead to alterations in cellular metabolism, particularly in cancer cells, by disrupting the glycolytic pathway.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes, leading to their inhibition or activation. For instance, in the case of lactate dehydrogenase inhibitors, this compound binds to the enzyme’s active site, preventing it from catalyzing the conversion of lactate to pyruvate . This inhibition can result in a buildup of lactate in cells, affecting cellular metabolism and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has shown consistent effects on cellular metabolism and function, particularly in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting cancer cell proliferation without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy cells and tissues. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by inhibiting key enzymes such as lactate dehydrogenase . This inhibition can lead to changes in the levels of metabolites involved in the glycolytic pathway, ultimately affecting cellular energy production and metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to be transported across cell membranes and distributed within various cellular compartments . Its localization and accumulation can affect its activity and function, particularly in target tissues such as cancer cells.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can enhance its interactions with target enzymes and proteins, leading to more effective inhibition or modulation of their activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between an aryl halide and a boronic acid derivative. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile approach for the synthesis of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of catalyst, solvent, and temperature control to facilitate efficient coupling reactions .
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound acts as a boronic acid reagent to form carbon-carbon bonds with aryl halides.
Oxidation: The boronic acid group can be oxidized to form corresponding phenols.
Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or ethanol are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It plays a role in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is employed in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid primarily involves its role as a boronic acid reagent in various coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through transmetalation with palladium catalysts, followed by reductive elimination to yield the desired product . The fluoro and trifluoromethoxy groups can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 2-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethoxy)phenylboronic acid
Comparison: (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid is unique due to the presence of both fluoro and trifluoromethoxy groups on the phenyl ring. This combination imparts distinct electronic and steric properties, making it more versatile in certain synthetic applications compared to its analogs . The fluoro group enhances the compound’s reactivity, while the trifluoromethoxy group provides additional steric hindrance and electronic effects.
Properties
IUPAC Name |
[2-fluoro-4-(trifluoromethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O3/c9-6-3-4(15-7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMMVZVQAHYXFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622229 | |
Record name | [2-Fluoro-4-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503309-10-2 | |
Record name | [2-Fluoro-4-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-fluoro-4-(trifluoromethoxy)phenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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